molecular formula C15H23N5O2 B6712596 n,3-Dimethyl-2-(prop-2-enamido)-n-({5h,6h,7h-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)butanamide

n,3-Dimethyl-2-(prop-2-enamido)-n-({5h,6h,7h-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)butanamide

Cat. No.: B6712596
M. Wt: 305.38 g/mol
InChI Key: VIYUCDCUABWDEJ-UHFFFAOYSA-N
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Description

n,3-Dimethyl-2-(prop-2-enamido)-n-({5h,6h,7h-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)butanamide: is a complex organic compound that features a unique combination of functional groups, including an enamide, a pyrrolo[2,1-c][1,2,4]triazole ring, and a butanamide backbone

Properties

IUPAC Name

N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethyl-2-(prop-2-enoylamino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-5-13(21)16-14(10(2)3)15(22)19(4)9-12-18-17-11-7-6-8-20(11)12/h5,10,14H,1,6-9H2,2-4H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYUCDCUABWDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=NN=C2N1CCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,3-Dimethyl-2-(prop-2-enamido)-n-({5h,6h,7h-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[2,1-c][1,2,4]triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Enamide Group: This step might involve the reaction of an amine with an acyl chloride or anhydride to form the enamide linkage.

    Incorporation of the Butanamide Backbone: This could be done through amidation reactions, where the butanamide moiety is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

n,3-Dimethyl-2-(prop-2-enamido)-n-({5h,6h,7h-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)butanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the enamide to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

n,3-Dimethyl-2-(prop-2-enamido)-n-({5h,6h,7h-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)butanamide:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of n,3-Dimethyl-2-(prop-2-enamido)-n-({5h,6h,7h-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    n,3-Dimethyl-2-(prop-2-enamido)-n-(pyrrolo[2,1-c][1,2,4]triazol-3-yl)butanamide: A similar compound lacking the {5h,6h,7h} designation.

    n,3-Dimethyl-2-(prop-2-enamido)-n-(triazol-3-yl)butanamide: A simpler analog with a triazole ring.

Uniqueness

The uniqueness of n,3-Dimethyl-2-(prop-2-enamido)-n-({5h,6h,7h-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)butanamide

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